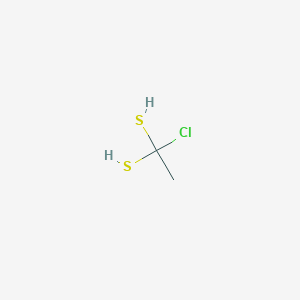
1-Chloroethane-1,1-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethane-1,1-dithiol is an organosulfur compound with the molecular formula C2H5ClS2. It is a colorless liquid with a strong, unpleasant odor. This compound is part of the dithiol family, which is characterized by the presence of two thiol (–SH) groups attached to the same carbon atom. The presence of a chlorine atom in this compound makes it unique and interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethane-1,1-dithiol can be synthesized through several methods. One common method involves the reaction of 1,1-dichloroethane with sodium hydrosulfide in an aqueous medium. The reaction proceeds as follows:
C2H4Cl2+2NaHS→C2H5ClS2+2NaCl
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the chlorination of ethane-1,1-dithiol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions include controlled temperature and pressure to ensure the selective chlorination of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethane-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to ethane-1,1-dithiol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethane-1,1-dithiol.
Substitution: Corresponding substituted products such as 1-hydroxyethane-1,1-dithiol or 1-aminoethane-1,1-dithiol.
Scientific Research Applications
1-Chloroethane-1,1-dithiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of dithiolane and dithiane rings.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form strong bonds with thiol groups in proteins.
Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions involving oxidative stress, as it can act as a reducing agent.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of 1-chloroethane-1,1-dithiol involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Ethane-1,1-dithiol: Similar structure but lacks the chlorine atom, making it less reactive in substitution reactions.
1,2-Ethanedithiol: Contains thiol groups on adjacent carbon atoms, leading to different reactivity and applications.
1,1-Dichloroethane: Contains two chlorine atoms but lacks thiol groups, making it more suitable for different types of chemical reactions.
Uniqueness: 1-Chloroethane-1,1-dithiol is unique due to the presence of both a chlorine atom and two thiol groups on the same carbon atom. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
786799-28-8 |
|---|---|
Molecular Formula |
C2H5ClS2 |
Molecular Weight |
128.6 g/mol |
IUPAC Name |
1-chloroethane-1,1-dithiol |
InChI |
InChI=1S/C2H5ClS2/c1-2(3,4)5/h4-5H,1H3 |
InChI Key |
QBTSKSHPAYPGSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(S)(S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


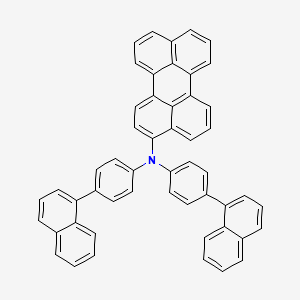
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
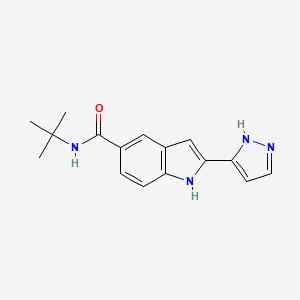
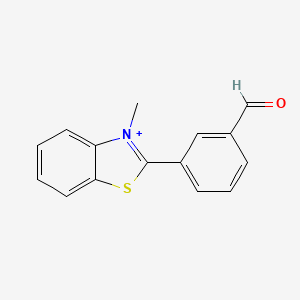

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
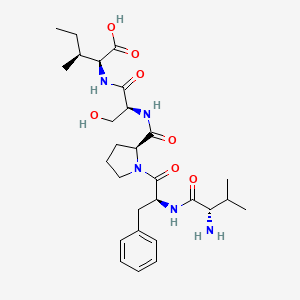
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
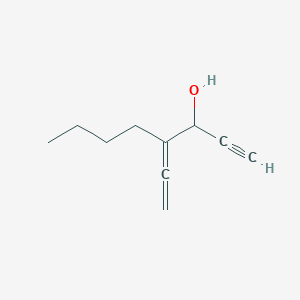
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
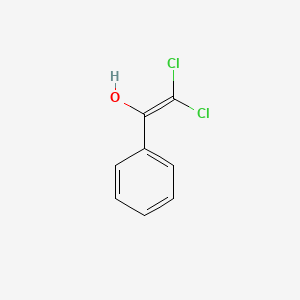
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
